molecular formula C13H18O2 B13445709 1-(Phenoxymethyl)cyclohexan-1-ol

1-(Phenoxymethyl)cyclohexan-1-ol

Cat. No.: B13445709
M. Wt: 206.28 g/mol
InChI Key: AYVUMLDJQJZYCQ-UHFFFAOYSA-N
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Description

1-(Phenoxymethyl)cyclohexan-1-ol is a cyclohexanol derivative featuring a phenoxymethyl (-CH₂-O-C₆H₅) substituent at the 1-position of the cyclohexane ring.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-(phenoxymethyl)cyclohexan-1-ol

InChI

InChI=1S/C13H18O2/c14-13(9-5-2-6-10-13)11-15-12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11H2

InChI Key

AYVUMLDJQJZYCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(COC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenoxymethyl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with phenol in the presence of a base to form the phenoxymethyl derivative, followed by reduction to yield the desired alcohol. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of catalysts and advanced purification techniques ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenoxymethyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.

    Reduction: Can be reduced to form cyclohexylmethanol derivatives using hydrogenation or metal hydrides.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate)

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products:

    Oxidation: Cyclohexanone, cyclohexanecarboxylic acid

    Reduction: Cyclohexylmethanol

    Substitution: Various substituted phenoxymethylcyclohexanols

Scientific Research Applications

1-(Phenoxymethyl)cyclohexan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent or reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Phenoxymethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxymethyl group can interact with hydrophobic regions of proteins or membranes, affecting their activity. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacologically Active Cyclohexanol Derivatives

Tramadol
  • Structure: 1-(m-Methoxyphenyl)-2-(dimethylaminomethyl)-cyclohexan-1-ol .
  • Key Features: Contains a meta-methoxyphenyl group and a dimethylaminomethyl side chain. Exists as cis- and trans-isomers; the trans-isomer (tramadol) exhibits superior analgesic activity due to better structural mimicry of morphine . Pharmacological Profile: Mixed opioid agonist and serotonin/norepinephrine reuptake inhibitor.
Venlafaxine
  • Structure: 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol .
  • Key Features: Features a para-methoxyphenyl group and a dimethylaminoethyl chain. Pharmacological Profile: Serotonin-norepinephrine reuptake inhibitor (SNRI) used as an antidepressant. Its activity is attributed to the para-substitution pattern and extended side chain .

Comparison Table :

Compound Substituents Pharmacological Activity Key Structural Advantage
1-(Phenoxymethyl)cyclohexan-1-ol Phenoxymethyl (-CH₂-O-C₆H₅) Unknown (likely CNS modulation) High lipophilicity, aromaticity
Tramadol m-Methoxyphenyl, dimethylaminomethyl Analgesic, mild respiratory effects Dual opioid/SNRI activity
Venlafaxine p-Methoxyphenyl, dimethylaminoethyl Antidepressant (SNRI) Extended side chain for receptor binding
1-Phenylcyclohexanol
  • Structure: Cyclohexanol with a phenyl group at the 1-position .
  • Key Features: Simpler structure lacking functionalized side chains.
1-(Methoxymethyl)cyclohexan-1-ol
  • Structure : Methoxymethyl (-CH₂-O-CH₃) substituent at the 1-position .
  • Key Features: Synthesized via reductive rearrangement (41% yield) . Lower molecular weight and polarity compared to the phenoxymethyl analog.
4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol
  • Structure : Trifluoromethyl (-CF₃) and ketone groups .
  • Key Features :
    • High electronegativity of CF₃ enhances metabolic stability.
    • Solid state (55% yield) due to crystalline packing .

Physical Properties Comparison :

Compound Physical State Yield (%) Key Spectral Data (¹H NMR)
This compound Not reported - Likely δ 3.5–4.0 (CH₂-O), 6.8–7.4 (aromatic)
1-(Methoxymethyl)cyclohexan-1-ol Colorless oil 41 δ 3.97 (d, J = 5.7 Hz, CH₂-O)
4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol Colorless solid 55 δ 2.69 (ddd, CH₂), 5.30 (s, OH)

Stereochemical and Conformational Considerations

  • Tramadol Isomers : The trans-isomer adopts a conformation resembling morphine, enhancing μ-opioid receptor binding .
  • 1-Methylcyclohexanol: Studies show axial preference for bulky substituents (e.g., phenyl, CF₃) due to 1,3-diaxial strain minimization .
  • Phenoxymethyl Group: The aromatic ring likely occupies an equatorial position to minimize steric hindrance, similar to 1-phenylcyclohexanol .

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